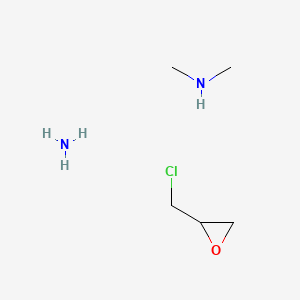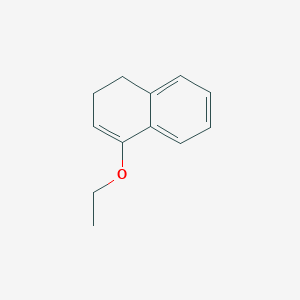
Naphthalene, 4-ethoxy-1,2-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, 4-ethoxy-1,2-dihydro-: is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of an ethoxy group at the 4-position and a partially hydrogenated naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Naphthalene, 4-ethoxy-1,2-dihydro- typically involves the ethoxylation of 1,2-dihydronaphthalene. The reaction can be carried out using ethyl alcohol in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and controlled reaction times to ensure the selective formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of Naphthalene, 4-ethoxy-1,2-dihydro- may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as distillation and crystallization ensures the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Naphthalene, 4-ethoxy-1,2-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ethoxy group into a carbonyl group, forming naphthalene-4-one derivatives.
Reduction: The compound can be further hydrogenated to form fully saturated naphthalene derivatives.
Substitution: The ethoxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Nucleophiles such as sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) can be employed.
Major Products:
Oxidation: Naphthalene-4-one derivatives.
Reduction: Fully hydrogenated naphthalene derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Naphthalene, 4-ethoxy-1,2-dihydro- is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways involving naphthalene derivatives.
Industry: In the industrial sector, Naphthalene, 4-ethoxy-1,2-dihydro- can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which Naphthalene, 4-ethoxy-1,2-dihydro- exerts its effects involves its interaction with specific molecular targets. The ethoxy group and the partially hydrogenated naphthalene ring play crucial roles in its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing cellular processes and enzyme activities.
Vergleich Mit ähnlichen Verbindungen
- Naphthalene, 1,2-dihydro-
- Naphthalene, 4-methoxy-1,2-dihydro-
- Naphthalene, 4-ethoxy-1,2,3,4-tetrahydro-
Comparison: Naphthalene, 4-ethoxy-1,2-dihydro- is unique due to the presence of the ethoxy group at the 4-position, which imparts distinct chemical properties and reactivity. Compared to its analogs, this compound exhibits different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
52772-56-2 |
|---|---|
Molekularformel |
C12H14O |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
4-ethoxy-1,2-dihydronaphthalene |
InChI |
InChI=1S/C12H14O/c1-2-13-12-9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8-9H,2,5,7H2,1H3 |
InChI-Schlüssel |
CKRWHIFCVHZMEX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CCCC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Diazonio(phenyl)methylidene]pyridin-1(2H)-olate](/img/structure/B14634701.png)
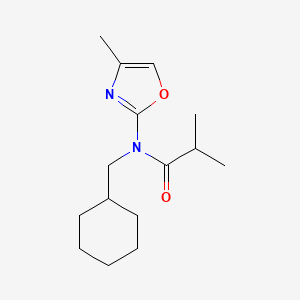
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-(2-hydroxyethyl)-3-methyl-](/img/structure/B14634714.png)
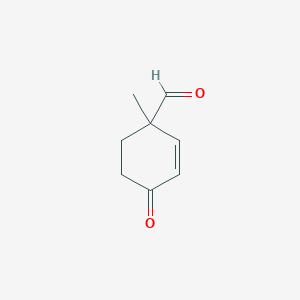
![2,2,4,4-Tetramethyl-1,5-diphenyl-6-oxa-3-thiabicyclo[3.1.0]hexane](/img/structure/B14634731.png)
![(E)-1-[4-(Hexyloxy)phenyl]-N-(4-nitrophenyl)methanimine](/img/structure/B14634734.png)
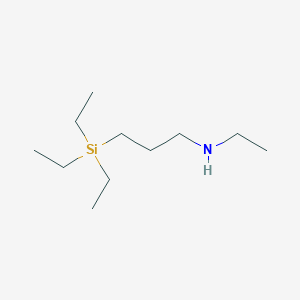
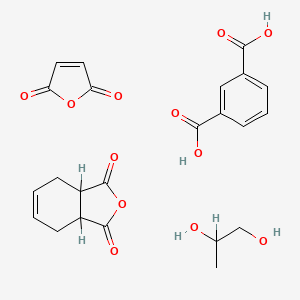
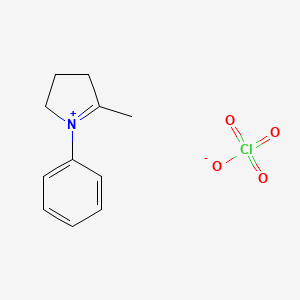
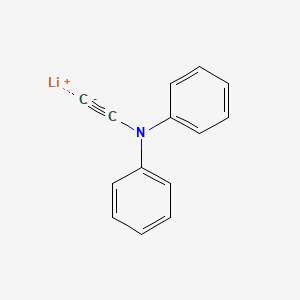
![1-Chloro-4-[(4-chlorophenyl)methylselanylmethyl]benzene](/img/structure/B14634772.png)
![2-(3-Butoxypropyl)-10-chlorobenzimidazo[2,1-b]benzo[lmn][3,8]phenanthroline-1,3,6(2h)-trione](/img/structure/B14634774.png)
![N-Methyl-N'-naphthalen-1-yl-N-[2-(pyridin-2-yl)ethyl]urea](/img/structure/B14634775.png)
